

1H NMR and 13C NMR spectral data of dibenzyl ketoxime

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An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of **Dibenzyl Ketoxime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data of **dibenzyl ketoxime** (also known as 1,3-diphenyl-2-propanone oxime). Due to the limited availability of directly published, comprehensive 1H and 13C NMR spectral data for **dibenzyl ketoxime**, this guide also includes spectral data for its immediate precursor, dibenzyl ketone (1,3-diphenyl-2-propanone), to provide a valuable point of reference for researchers synthesizing and characterizing the target oxime.

Introduction to Dibenzyl Ketoxime

Dibenzyl ketoxime is an organic compound with the chemical formula C15H15NO. It is a ketoxime, a class of compounds containing the RR'C=NOH functional group. Oximes are of significant interest in medicinal chemistry and drug development due to their diverse biological activities and their utility as synthetic intermediates. Accurate characterization using spectroscopic techniques like NMR is crucial for confirming the structure and purity of newly synthesized oxime derivatives.

Predicted 1H and 13C NMR Spectral Data of Dibenzyl Ketoxime



While a definitive, experimentally verified dataset is not readily available in the surveyed literature, the expected chemical shifts for **dibenzyl ketoxime** can be predicted based on the known spectral data of its precursor, dibenzyl ketone, and the general effects of oxime formation on NMR spectra.

Table 1: Predicted 1H NMR Spectral Data for **Dibenzyl Ketoxime**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-OH	8.0 - 10.0	Singlet (broad)	1H
Aromatic-H	7.1 - 7.4	Multiplet	10H
-CH2-	3.6 - 3.8	Singlet	4H

Table 2: Predicted 13C NMR Spectral Data for **Dibenzyl Ketoxime**

Carbon	Predicted Chemical Shift (δ, ppm)
C=N	155 - 165
Aromatic C (quaternary)	135 - 140
Aromatic C-H	125 - 130
-CH2-	30 - 40

1H and 13C NMR Spectral Data of Dibenzyl Ketone

To aid in the identification of **dibenzyl ketoxime**, the experimental NMR data for its precursor, dibenzyl ketone (1,3-diphenyl-2-propanone), is presented below. The conversion of the ketone to the oxime will result in the disappearance of the ketone carbonyl signal in the 13C NMR spectrum and the appearance of the C=N and -OH signals characteristic of the oxime.

Table 3: Experimental 1H NMR Spectral Data for Dibenzyl Ketone



Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H	7.20 - 7.35	Multiplet	10H
-CH2-	3.69	Singlet	4H

Table 4: Experimental 13C NMR Spectral Data for Dibenzyl Ketone

Carbon	Chemical Shift (δ, ppm)
C=O	~206
Aromatic C (quaternary)	~134
Aromatic C-H	129.5, 128.7, 127.0
-CH2-	~45

Experimental Protocols

The following sections detail a general methodology for the synthesis of a ketoxime from a ketone and the subsequent NMR analysis.

Synthesis of Dibenzyl Ketoxime from Dibenzyl Ketone

This procedure is a general method for the synthesis of oximes from ketones.

Materials:

- Dibenzyl ketone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- · Sodium acetate or pyridine
- Ethanol
- Water



Procedure:

- Dissolve dibenzyl ketone in ethanol in a round-bottom flask.
- Add a solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) in water to the flask. The base is added to neutralize the HCl released during the reaction.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 1 to 24 hours, depending on the reactivity of the ketone.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.
- The crude dibenzyl ketoxime is collected by filtration, washed with cold water, and can be
 purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water
 mixture.

NMR Sample Preparation and Analysis

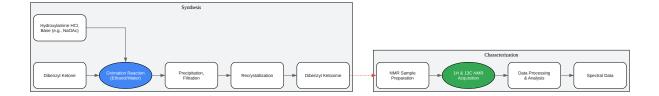
Procedure:

- Approximately 5-10 mg of the purified dibenzyl ketoxime is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
- The 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Standard acquisition parameters are used for both 1H and 13C NMR experiments. For 13C
 NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Visualization of Experimental Workflow



The following diagram illustrates the general workflow from the starting material to the final characterization of **dibenzyl ketoxime**.



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Caption: Workflow for the synthesis and NMR characterization of **dibenzyl ketoxime**.

This diagram outlines the key stages, starting from the synthesis of **dibenzyl ketoxime** from its ketone precursor, followed by the workup and purification steps. The final product is then subjected to NMR spectroscopic analysis for structural verification. The logical flow from synthesis to characterization is essential for ensuring the identity and purity of the target compound in a research and development setting.

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